2-(3-Bromophenyl)ethene-1-sulfonamide
Overview
Description
2-(3-Bromophenyl)ethene-1-sulfonamide is a chemical compound with the CAS Number: 1158113-75-7 . It has a molecular weight of 262.13 . The IUPAC name for this compound is (E)-2-(3-bromophenyl)ethenesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrNO2S/c9-8-3-1-2-7 (6-8)4-5-13 (10,11)12/h1-6H, (H2,10,11,12)/b5-4+ .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Antibacterial and Antiviral Applications Sulfonamides have been extensively utilized as antibacterial agents due to their ability to inhibit bacterial growth. Their mechanism involves the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This inhibition results in the prevention of bacterial nucleic acid synthesis, thereby exerting bacteriostatic effects. Additionally, sulfonamides like amprenavir have shown effectiveness as antiviral HIV protease inhibitors, highlighting their versatility in combating infections (Gulcin & Taslimi, 2018).
Cancer Research In cancer research, sulfonamides have been investigated for their potential as antitumor agents. Their role extends to the development of drugs targeting various aspects of tumor growth and metastasis. The inhibition of carbonic anhydrases, enzymes involved in pH regulation and ion transport, by sulfonamides has been a particular focus. This inhibition can alter the tumor microenvironment, potentially inhibiting tumor growth and metastasis (Carta, Scozzafava, & Supuran, 2012).
Pharmaceutical and Medicinal Chemistry The structural diversity of sulfonamides allows for the development of a wide range of therapeutic agents. Over 150 FDA-approved sulfur (SVI)-based drugs are on the market, treating diseases from microbial infections to chronic conditions like diabetes and cancer. The research into sulfonyl or sulfonamides based compounds is ongoing, aiming to develop new therapeutic agents with improved efficacy and reduced toxicity (Zhao et al., 2018).
Environmental Impact and Bioremediation The environmental presence of sulfonamides, due to their widespread use in human and veterinary medicine, has raised concerns about microbial resistance and human health. Research has focused on understanding the environmental impact of sulfonamides and developing strategies for their bioremediation. This includes studying the microbial degradation of sulfonamides and their removal from contaminated environments, crucial for maintaining effective antibiotic therapies and reducing ecological risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Properties
IUPAC Name |
(E)-2-(3-bromophenyl)ethenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-6H,(H2,10,11,12)/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNBUUMILFODSH-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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